N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and cyano group on the phenyl ring, as well as an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting 3-aminobenzamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Introduction of the chloro and cyano groups: This step may involve the use of chlorinating agents like thionyl chloride and cyanating agents like copper(I) cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation reactions: The amide group can be oxidized to a nitro group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide
- N-(3-chloro-4-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide
- N-(3-chloro-4-nitrophenyl)-3-[(2-methylpropanoyl)amino]benzamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to the presence of both chloro and cyano groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11(2)17(23)21-14-5-3-4-12(8-14)18(24)22-15-7-6-13(10-20)16(19)9-15/h3-9,11H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
IPBJUDZDWOWSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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